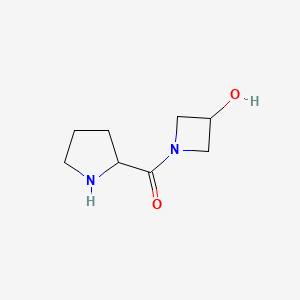

![molecular formula C6H11NO B1396204 (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 55129-05-0](/img/structure/B1396204.png)

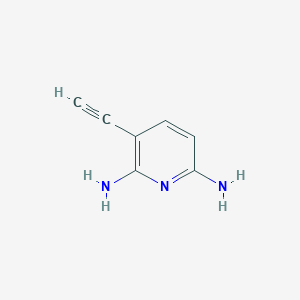

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Overview

Description

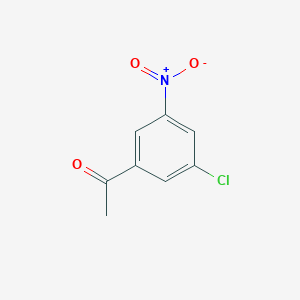

“(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” is a chemical compound with the empirical formula C13H19ClN2 . It’s a solid substance and its molecular weight is 238.76 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “this compound”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC1=CC=C (C=C1)N2C [C@]3 ( [H])CNC [C@]3 ( [H])C2.Cl . This indicates the presence of a pyrrole ring and a chlorine atom in the structure . Chemical Reactions Analysis

Pyrrole, a key component of “this compound”, is known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 238.76 . The compound’s InChI code is1S/C13H18N2.ClH/c1-10-2-4-13 (5-3-10)15-8-11-6-14-7-12 (11)9-15;/h2-5,11-12,14H,6-9H2,1H3;1H/t11-,12+; .

Scientific Research Applications

Synthesis and Structural Studies

- A study by Verboom et al. (2010) explored the synthesis of related compounds, demonstrating intramolecular formation of annulated tetrahydrofuran rings, which is key for understanding similar molecular structures (Verboom et al., 2010).

- Sarıpınar et al. (2007) conducted reactions with pyrrole-2,3-diones to yield derivatives including furo[2,3-b]quinoxaline, furthering knowledge on the synthetic versatility of related compounds (Sarıpınar et al., 2007).

- Research by Beaupré et al. (2012) synthesized conjugated polymers based on furo[3,4-c]pyrrole-4,6-dione, revealing significant insights into their electrooptical properties, which are crucial for applications like solar cells (Beaupré et al., 2012).

Chemical Reactions and Mechanisms

- Mataka et al. (1985) determined the crystal structure of a closely related compound, providing foundational knowledge for the structural analysis of similar molecules (Mataka et al., 1985).

- In a study by Francisco et al. (2007), the synthesis of 2-amino-C-glycosides via a tandem hydrogen atom transfer–radical oxidation–nucleophilic cyclization mechanism was explored, contributing to the understanding of complex chemical reactions involving similar structures (Francisco et al., 2007).

Material Science and Engineering

- Najari et al. (2015) studied polymers based on thieno[3,4‐c]pyrrole‐4,6‐dione derivatives, including furo[3,4‐c]pyrrole-4,6‐dione, for their application in organic bulk heterojunction solar cells, highlighting the material's potential in renewable energy technology (Najari et al., 2015).

Pharmacological Research

- Ghosh and Robinson (2019) reported on the synthesis of optically pure hexahydro-4H-furo[2,3-b]pyran-4-ol, a structurally similar compound with high affinity as a P2 ligand for HIV-1 protease inhibitors, indicating potential pharmacological applications (Ghosh & Robinson, 2019).

Safety and Hazards

The safety data sheet for “(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . Contact with skin and eyes should be avoided, and it should not be breathed in .

Mechanism of Action

Target of Action

The primary targets of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole are the Proteasome subunits . These subunits play a crucial role in the degradation of unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Biochemical Pathways

Given the target of the compound, it can be inferred that it may influence the ubiquitin-proteasome pathway, which is responsible for protein degradation .

Biochemical Analysis

Biochemical Properties

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby influencing various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have indicated that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels For instance, it may act as a substrate or inhibitor for enzymes involved in key metabolic processes, thereby affecting the overall metabolic balance within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with other biomolecules and its overall biological activity

properties

IUPAC Name |

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQVXVKQOPZRBJ-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H]2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717651 | |

| Record name | (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55129-05-0 | |

| Record name | (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)

![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)